[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate
CAS No.:
Cat. No.: VC14526449
Molecular Formula: C19H20N2O3S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O3S |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | [2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate |
| Standard InChI | InChI=1S/C19H20N2O3S/c1-12-10-14(13(2)21(12)3)16(22)11-24-19(23)9-8-18-20-15-6-4-5-7-17(15)25-18/h4-7,10H,8-9,11H2,1-3H3 |
| Standard InChI Key | HRHUKLSCXXGYJL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(N1C)C)C(=O)COC(=O)CCC2=NC3=CC=CC=C3S2 |
Introduction
Chemical Composition and Structural Features
Molecular Architecture
The compound’s structure combines three critical components:
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A 1,2,5-trimethylpyrrole ring, a heterocyclic aromatic system known for electron-rich properties that facilitate interactions in biological systems.
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A benzothiazole unit, a bicyclic system comprising a benzene fused to a thiazole ring, frequently associated with antimicrobial and antitumor activities.
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An ester linkage bridging the pyrrole and benzothiazole segments via a propanoate chain, enhancing solubility and modulating reactivity .
The spatial arrangement of these groups is critical to the compound’s physicochemical behavior. X-ray crystallography data from analogous benzothiazole-propanoate esters (e.g., methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate) reveal planar benzothiazole systems and non-coplanar ester linkages, suggesting potential for conformational flexibility .
Functional Group Interactions
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The keto group (2-oxo) on the pyrrole moiety may participate in hydrogen bonding or keto-enol tautomerism.
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The thiazole sulfur and pyrrole nitrogen atoms offer sites for coordination chemistry or enzymatic interactions.
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Methyl substituents on the pyrrole ring enhance steric bulk, potentially influencing binding affinity in biological targets.
Synthesis and Manufacturing
Conventional Synthetic Routes
Synthesis typically involves multi-step protocols:
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Pyrrole Derivative Preparation: 1,2,5-Trimethylpyrrole is synthesized via Paal-Knorr condensation, using acetylacetone and methylamine under acidic conditions.
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Benzothiazole Formation: 2-Mercaptobenzothiazole is reacted with ethyl chloroacetate in acetone under reflux, yielding 3-(1,3-benzothiazol-2-yl)propanoic acid .
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Esterification: The propanoic acid derivative is coupled with 2-(1,2,5-trimethylpyrrol-3-yl)ethanol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.
Table 1: Comparative Analysis of Synthesis Methods
| Parameter | Conventional Method | Microwave Irradiation | Ultrasound Irradiation |
|---|---|---|---|
| Reaction Time | 6–8 hours | 4 minutes | 15 minutes |
| Yield (%) | 65–70 | 85–90 | 75–80 |
| Solvent | Acetone | Solvent-free | Water/acetone mixture |
| Energy Efficiency | Low | High | Moderate |
Greener methods, such as microwave-assisted synthesis, reduce reaction times from hours to minutes and improve yields by up to 25% compared to conventional heating .
Purification and Scalability
Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from acetone. Challenges in scalability arise from the multi-step nature and sensitivity of the ester group to hydrolysis .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key IR absorptions:
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1740–1720 cm⁻¹: Strong stretch indicative of the ester carbonyl group.
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1670 cm⁻¹: Medium absorption from the pyrrole keto group.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 356.4 ([M+H]⁺), with fragments at m/z 212 (benzothiazole-propanoate ion) and m/z 144 (trimethylpyrrole-ethyl ion).
Physicochemical Properties
Table 2: Key Physicochemical Parameters
The compound’s solubility in organic solvents aligns with its ester functionality, while the predicted LogP suggests moderate lipophilicity, suitable for membrane penetration in biological systems .
Research Gaps and Future Directions
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Biological Screening: Priority should be given to in vitro assays against bacterial pathogens (e.g., S. aureus, E. coli) and cancer cell lines.
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Toxicological Profiling: Acute toxicity studies in model organisms are needed to assess safety.
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Process Optimization: Scaling greener synthesis methods (e.g., microwave irradiation) could enhance industrial viability .
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